molecular formula C21H24ClNO2 B103383 Quillifoline CAS No. 15301-89-0

Quillifoline

Cat. No.: B103383
CAS No.: 15301-89-0
M. Wt: 357.9 g/mol
InChI Key: GMZAHGCTRHHQKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quillifoline involves the formation of the quinolizine core structure. One common method includes the selective addition of radicals to isonitriles, which enables the preparation of N-heteroaromatics . This method utilizes alkenes as synthetic equivalents of alkynes by coupling homoallylic ring expansion to yield the formal 6-endo products with aromatization via stereoelectronically assisted C-C bond scission .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Quillifoline undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinolizine N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinolizine N-oxides.

    Reduction: Dihydroquinolizine derivatives.

    Substitution: Various substituted quinolizine derivatives depending on the nucleophile used.

Scientific Research Applications

Quillifoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems due to its adrenolytic and sedative properties.

    Medicine: Investigated for its potential therapeutic uses as a vasodilator and sedative.

    Industry: Potential applications in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of quillifoline involves its interaction with adrenergic receptors, leading to its adrenolytic effects . It acts as an antagonist at these receptors, inhibiting the action of endogenous catecholamines. This results in vasodilation and sedation. The exact molecular targets and pathways involved in its sedative effects are still under investigation.

Comparison with Similar Compounds

Quillifoline can be compared with other quinolizine derivatives and compounds with similar pharmacological properties. Some similar compounds include:

    Quinoline: Another N-heteroaromatic compound with various pharmacological activities.

    Quinazoline: Known for its use in the development of anticancer agents.

    Isoquinoline: Used in the synthesis of various alkaloids and pharmaceuticals.

Uniqueness

This compound’s unique combination of adrenolytic, sedative, and vasodilator properties sets it apart from other similar compounds. Its specific molecular structure and the presence of a chloro-substituted aromatic ring contribute to its distinct pharmacological profile.

Properties

CAS No.

15301-89-0

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C21H24ClNO2/c1-24-20-12-16-8-10-23-9-7-15(14-3-5-17(22)6-4-14)11-19(23)18(16)13-21(20)25-2/h3-6,12-13,15,19H,7-11H2,1-2H3

InChI Key

GMZAHGCTRHHQKR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC

Synonyms

Quillifoline

Origin of Product

United States

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